molecular formula C20H20BrNO2 B5025645 2-(ADAMANTAN-1-YL)-6-BROMOQUINOLINE-4-CARBOXYLIC ACID

2-(ADAMANTAN-1-YL)-6-BROMOQUINOLINE-4-CARBOXYLIC ACID

Cat. No.: B5025645
M. Wt: 386.3 g/mol
InChI Key: WQEXPSRCKYVCBG-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-6-BROMOQUINOLINE-4-CARBOXYLIC ACID is a complex organic compound that features an adamantane moiety, a bromine atom, and a quinoline carboxylic acid group

Properties

IUPAC Name

2-(1-adamantyl)-6-bromoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2/c21-14-1-2-17-15(6-14)16(19(23)24)7-18(22-17)20-8-11-3-12(9-20)5-13(4-11)10-20/h1-2,6-7,11-13H,3-5,8-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEXPSRCKYVCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-6-BROMOQUINOLINE-4-CARBOXYLIC ACID typically involves multiple steps. One common route includes the bromination of quinoline derivatives followed by the introduction of the adamantane moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The adamantane group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-6-BROMOQUINOLINE-4-CARBOXYLIC ACID undergoes various chemical reactions including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifications to the carboxylic acid group.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-6-BROMOQUINOLINE-4-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-6-BROMOQUINOLINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and bulky structure that can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The bromine atom and quinoline carboxylic acid group can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(ADAMANTAN-1-YL)-6-CHLOROQUINOLINE-4-CARBOXYLIC ACID: Similar structure but with a chlorine atom instead of bromine.

    2-(ADAMANTAN-1-YL)-6-FLUOROQUINOLINE-4-CARBOXYLIC ACID: Similar structure but with a fluorine atom instead of bromine.

    2-(ADAMANTAN-1-YL)-6-IODOQUINOLINE-4-CARBOXYLIC ACID: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(ADAMANTAN-1-YL)-6-BROMOQUINOLINE-4-CARBOXYLIC ACID is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development in various fields.

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